molecular formula C7H6BF3O3 B156996 4-(Trifluoromethoxy)phenylboronic acid CAS No. 139301-27-2

4-(Trifluoromethoxy)phenylboronic acid

Cat. No.: B156996
CAS No.: 139301-27-2
M. Wt: 205.93 g/mol
InChI Key: HUOFUOCSQCYFPW-UHFFFAOYSA-N
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Description

4-(Trifluoromethoxy)phenylboronic acid: is an organoboron compound with the molecular formula C7H6BF3O3 . It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds. This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further bonded to a boronic acid group.

Mechanism of Action

Target of Action

4-(Trifluoromethoxy)phenylboronic acid is a biochemical reagent . It is primarily used in the Suzuki-Miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon-carbon bond forming reaction . The primary targets of this compound are the organic groups involved in the Suzuki-Miyaura coupling reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction involves the coupling of two organic groups, one attached to boron and the other to palladium . The downstream effects of this pathway include the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Pharmacokinetics

It is known that the compound is a crystalline powder and is soluble in water , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds . Additionally, the compound has been found to have moderate antimicrobial activity against Candida albicans .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH. The compound is stable under normal conditions , but its reactivity may be influenced by the presence of other chemicals in the environment. For example, the Suzuki-Miyaura coupling reaction requires the presence of a palladium catalyst .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethoxy)phenylboronic acid typically involves the reaction of 1-bromo-4-(trifluoromethoxy)benzene with triisopropyl borate in the presence of a base such as butyllithium. The reaction is carried out in a solvent like tetrahydrofuran (THF) at low temperatures. After the reaction, the mixture is treated with hydrochloric acid to yield the desired boronic acid .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically isolated by crystallization and purified by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethoxy)phenylboronic acid primarily undergoes cross-coupling reactions , such as the Suzuki-Miyaura coupling, where it reacts with halides in the presence of a palladium catalyst to form biaryl compounds. This compound can also participate in oxidation and substitution reactions.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and a halide (e.g., bromobenzene) in a solvent like ethanol or water.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols and Anilines: Formed through substitution reactions.

Scientific Research Applications

4-(Trifluoromethoxy)phenylboronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)phenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 4-Fluorophenylboronic acid

Comparison: 4-(Trifluoromethoxy)phenylboronic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic properties and influences its reactivity. Compared to 4-(Trifluoromethyl)phenylboronic acid, the trifluoromethoxy group is more electron-withdrawing, which can affect the acidity and stability of the compound. The presence of the methoxy group in 4-Methoxyphenylboronic acid makes it less electron-withdrawing compared to the trifluoromethoxy group, resulting in different reactivity patterns .

Properties

IUPAC Name

[4-(trifluoromethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BF3O3/c9-7(10,11)14-6-3-1-5(2-4-6)8(12)13/h1-4,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUOFUOCSQCYFPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OC(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370275
Record name 4-(Trifluoromethoxy)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139301-27-2
Record name 4-(Trifluoromethoxy)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Trifluoromethoxy)phenylboronic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name [4-[(Trifluoromethyl)oxy]phenyl]boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 1-bromo-4-(trifluoromethoxy)benzene (1.69 kg) and triisopropyl borate (1.46 kg) in THF (6.75 L) at −70° C. was treated with 2.25 M butyllithium in hexanes (3.27 L) over 2.3 hours, stirred for 10 minutes, treated with 6M HCl (1.52 L) over 50 minutes, stirred for 18 hours at room temperature, and poured into a mixture of heptane (8.43 L) and 20% (w/w) sodium chloride (8.44 kg). This mixture was stirred for 10 minutes and separated into an aqueous fraction and an organic fraction. The organic fraction was concentrated to provide a white paste. The paste was dried under vacuum (100 mmHg) at ambient temperature with a nitrogen bleed for 2 days then at 40-50° C. for 18 hours to provide 1.306 kg (90.4%) of the desired product as a solid. 1H NMR (CDCl3, 300 MHz) δ7.24-7.19 (m, 2H), 8.14-8.10 (m, 2H) with additional absorptions at 7.19-7.15 (m, 2H) and 8.04-8.00 (m, 2H) corresponding to the cyclic boronic acid trimer.
Quantity
1.69 kg
Type
reactant
Reaction Step One
Quantity
1.46 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
6.75 L
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
3.27 L
Type
solvent
Reaction Step One
Name
Quantity
1.52 L
Type
reactant
Reaction Step Two
Quantity
8.44 kg
Type
reactant
Reaction Step Three
Quantity
8.43 L
Type
solvent
Reaction Step Three
Yield
90.4%

Synthesis routes and methods II

Procedure details

A mixture of magnesium (3.25 g) in THF (25 mL) at room temperature was treated with several drops of 1-bromo-4-(trifluoromethoxy)benzene, stirred for several minutes, treated with THF (100 mL), treated with 1-bromo-4-(trifluoromethoxy)benzene (30.8 g), heated to reflux, stirred for 16 hours, treated with triisopropyl borate (34 mL) over 10 minutes, stirred for 1 hour, cooled to 0° C., treated with 6M HCl (50 mL), stirred for 45 minutes, and extracted with isopropyl acetate. The extract was washed with brine, filtered, and concentrated to provide 21.5 g of 4-(trifluoromethoxy)phenylboronic acid.
Quantity
3.25 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
30.8 g
Type
reactant
Reaction Step Two
Quantity
34 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 4-(trifluoromethoxy)phenylboronic acid in the synthesis of Erismodegib?

A1: this compound serves as a crucial building block in the synthesis of Erismodegib, a Hedgehog pathway inhibitor used in cancer treatment []. It undergoes a Suzuki coupling reaction with methyl 3-bromo-2-methylbenzoate to form methyl-4'-(trifluormethoxy) biphenyl-3-carboxylate. This intermediate is then coupled with 3-amino-6-(2’,6'-dimethylmorpholino)pyridine to yield the final Erismodegib molecule.

Q2: Can this compound be used in continuous flow reactions?

A2: While not directly demonstrated in the provided research, the use of this compound in continuous flow reactions is plausible. The first article describes a continuous-flow photo-bromination system using N-bromosuccinimide for synthesizing various brominated compounds []. This system, featuring controlled light intensity, wavelength, and temperature, could potentially be adapted for Suzuki coupling reactions involving this compound, offering advantages like enhanced reaction control and scalability for chemical manufacturing.

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